Cyclopropyltriphenylphosphonium bromide
Description
Significance and Role as a Key Reagent in Synthetic Transformations
The primary significance of cyclopropyltriphenylphosphonium bromide lies in its function as a precursor to the cyclopropylidenephosphorane ylide. This reactive intermediate, typically generated in situ by treatment with a strong base, readily engages with carbonyl compounds in the Wittig reaction. libretexts.orgmasterorganicchemistry.com The reaction proceeds through a [2+2] cycloaddition to form a transient oxaphosphetane intermediate, which then collapses to yield the desired cyclopropylidene-containing alkene and triphenylphosphine (B44618) oxide as a byproduct. organic-chemistry.orglibretexts.org
This reagent's utility extends beyond simple olefination reactions. It serves as a versatile building block for a variety of synthetic transformations, including:
Sequential Azidation and Intramolecular Schmidt Reactions: It is a key reactant in the synthesis of keto halides, which are precursors for these nitrogen-insertion reactions. sigmaaldrich.comchemicalbook.com
Hydroalkynylation: It participates in hydroalkynylation reactions, enabling the formation of complex molecular structures. sigmaaldrich.comscientificlabs.co.uk
Synthesis of Cyclopropylidenemethylarylethynynes: This class of compounds can be prepared through a Wittig-type reaction involving this compound. sigmaaldrich.comchemicalbook.com
The high reactivity and selectivity of this compound often lead to improved reaction yields and shorter reaction times compared to other phosphonium (B103445) salts. chemimpex.com Its stability and ease of handling also contribute to its widespread use in laboratory settings. chemimpex.com
Historical Context of Phosphonium Salts in Organic Chemistry
The development of phosphonium salts is intrinsically linked to the broader history of organophosphorus chemistry. While early investigations into organophosphorus compounds date back to the 19th century, the significance of phosphonium salts as synthetic reagents gained prominence in the mid-20th century. mcmaster.ca The seminal work of Georg Wittig in the 1950s on the reaction of phosphonium ylides with carbonyl compounds revolutionized alkene synthesis and earned him the Nobel Prize in Chemistry in 1979. libretexts.orgmasterorganicchemistry.commcmaster.ca
The Wittig reaction provided a reliable and highly specific method for the formation of carbon-carbon double bonds at a defined position, a challenge that had previously plagued organic chemists. libretexts.org This breakthrough established phosphonium salts as indispensable tools in the synthetic chemist's arsenal. alfachemic.com Since then, a vast array of phosphonium salts with diverse substituents have been developed, each with unique reactivity profiles and applications. wikipedia.org These salts have found utility not only in the Wittig reaction but also as phase-transfer catalysts, ionic liquids, and precursors to other reactive intermediates. alfachemic.comunive.it
Overview of Applications in Complex Molecule Synthesis
The unique ability of this compound to introduce the cyclopropylidene moiety has been leveraged in the synthesis of numerous complex and biologically active molecules. chemimpex.comnih.gov The cyclopropyl (B3062369) group is a common feature in many natural products and pharmaceuticals due to its ability to confer unique conformational constraints and metabolic stability. hilarispublisher.comresearchgate.net
Notable applications of this compound in complex molecule synthesis include:
Synthesis of Dipeptides containing azabicyclo[3.1.0]hexane: This phosphonium salt is a crucial reactant in the preparation of these structurally unique dipeptides, which have potential pharmaceutical applications. sigmaaldrich.comchemicalbook.com
Natural Product Synthesis: The Wittig reaction, in general, has been a cornerstone in the total synthesis of numerous natural products, and reagents like this compound have enabled the construction of specific structural motifs within these complex targets. mcmaster.canih.govnih.gov For instance, the synthesis of certain bioactive cyclodepsipeptide natural products involves intricate steps where such specific olefination reagents are critical. nih.gov
Development of Novel Catalysts and Ligands: Beyond its direct role as a reactant, this compound has been utilized in the development of novel catalysts and ligands, which in turn enhance the efficiency of various other chemical reactions. chemimpex.com
The versatility of this reagent continues to inspire new synthetic strategies for accessing complex molecular targets, underscoring its enduring importance in modern organic chemistry. chemimpex.com
Structure
2D Structure
Properties
IUPAC Name |
cyclopropyl(triphenyl)phosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20P.BrH/c1-4-10-18(11-5-1)22(21-16-17-21,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15,21H,16-17H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPWFKHMCNRJCL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40931001 | |
| Record name | Cyclopropyl(triphenyl)phosphanium bromide | |
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Molecular Weight |
383.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14114-05-7 | |
| Record name | Phosphonium, cyclopropyltriphenyl-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14114-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Cyclopropyltriphenylphosphonium bromide | |
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| Record name | Cyclopropyltriphenylphosphonium bromide | |
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| Record name | Cyclopropyl(triphenyl)phosphanium bromide | |
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| Record name | Cyclopropyltriphenylphosphonium bromide | |
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Synthetic Methodologies for Cyclopropyltriphenylphosphonium Bromide
Quaternization of Triphenylphosphine (B44618) with Cyclopropyl (B3062369) Bromide Precursors
The quaternization of triphenylphosphine is the foundational step in synthesizing Cyclopropyltriphenylphosphonium bromide. This process can be approached through direct reaction with cyclopropyl bromide, by employing precursors that are first converted to cyclopropyl bromide, or via an intramolecular cyclization route.
The most straightforward method for synthesizing this compound is the direct alkylation of triphenylphosphine with cyclopropyl bromide. This reaction follows a standard SN2 mechanism where the phosphorus atom of triphenylphosphine acts as a nucleophile, attacking the electrophilic carbon of cyclopropyl bromide and displacing the bromide ion to form the phosphonium (B103445) salt.
The reaction is typically performed by heating the reactants, often under reflux. The choice of solvent is a critical parameter, with polar aprotic solvents generally favored to facilitate the formation of the charged product.
Table 1: General Conditions for Direct Quaternization
| Parameter | Condition | Purpose |
| Reactants | Triphenylphosphine, Cyclopropyl Bromide | Formation of the phosphonium salt |
| Stoichiometry | ~1:1 molar ratio | Ensures efficient conversion of the phosphine |
| Solvent | Polar aprotic (e.g., THF, DMF) | Solubilizes reactants and stabilizes the ionic product |
| Temperature | Elevated / Reflux | Provides activation energy to overcome reaction barrier |
The availability and quality of cyclopropyl bromide are crucial for the direct synthesis method. Several alternative routes to this precursor have been developed. researchgate.net One common method involves the decarboxylative bromination of cyclopropanecarboxylic acid, which itself can be synthesized from starting materials like γ-butyrolactone. Other documented pathways include the synthesis from various allyl compounds or the conversion of cyclopropyl alcohol to the corresponding bromide using a hydrobromic acid solution. researchgate.net A more recent approach involves a substitution reaction on amino-cyclopropane under acidic conditions to yield the bromide. researchgate.net
An effective alternative pathway involves a two-step process starting from 1,3-dibromopropane (B121459). First, 1,3-dibromopropane is reacted with triphenylphosphine to generate an intermediate, (3-bromopropyl)triphenylphosphonium bromide. unibe.ch This intermediate is then induced to cyclize through an intramolecular SN2 reaction. unibe.ch
This cyclization is typically achieved by treating the (3-bromopropyl)triphenylphosphonium salt with a base, such as an aqueous sodium hydroxide (B78521) solution. The base deprotonates the carbon adjacent to the phosphorus atom, creating a transient ylide or a carbanionic character, which then acts as an internal nucleophile, attacking the carbon bearing the terminal bromine atom to form the stable cyclopropane (B1198618) ring of the final product. unibe.ch A reported procedure for this cyclization involves suspending the intermediate salt in a 1 M aqueous solution of NaOH and heating at 100 °C for 20 hours. unibe.ch
Challenges in Phosphonium Salt Formation from Cyclopropyl Halides
The synthesis of this compound is not without its difficulties, primarily stemming from the inherent reactivity of the cyclopropyl halide system.
Due to the challenges associated with the direct SN2 reaction on cyclopropyl bromide, achieving high yields can be difficult. quimicaorganica.orglibretexts.org One of the most effective optimization strategies is to bypass the direct quaternization entirely. The intramolecular cyclization route described previously (Section 2.1.3) is a prime example of such a strategy, often providing excellent yields by avoiding the challenging intermolecular reaction. unibe.ch
Another potential strategy for enhancing reaction rates and yields in phosphonium salt synthesis is the use of microwave irradiation. While specific application to this compound is not widely documented, this technique has been successfully employed to rapidly synthesize other phosphonium salts, including (3-bromopropyl)triphenylphosphonium bromide, in high yields (81-93%) and with reduced reaction times. bas.bgbiomedres.us
The efficiency of the phosphonium salt formation is highly dependent on the reaction conditions, particularly due to the low reactivity of cyclopropyl halides in SN2 reactions. libretexts.org Cyclopropyl bromide reacts much more slowly than comparable acyclic secondary bromides. quimicaorganica.org This reduced reactivity is attributed to the significant ring strain of the cyclopropane ring; the SN2 transition state requires a change in hybridization towards sp2 character, which would further increase the strain in the three-membered ring. stackexchange.com
Consequently, forcing conditions such as high temperatures and prolonged reaction times are often necessary for the direct reaction, which can lead to lower efficiency and the formation of byproducts. The inefficiency of this direct pathway makes the intramolecular cyclization route an attractive and more efficient alternative, as the specific conditions (e.g., aqueous base at 100 °C) are tailored to facilitate the favorable intramolecular ring-closing reaction. unibe.ch
Scalable Synthetic Protocols for Research and Industrial Applications
The synthesis of this compound on a larger scale necessitates protocols that are not only high-yielding but also reproducible and robust. Research has focused on adapting known small-scale syntheses for multigram and decigram production, addressing challenges that arise during scale-up.
A widely adopted and effective method for the synthesis of this compound involves a two-step process. This process begins with the quaternization of triphenylphosphine with 1,3-dibromopropane, which forms the intermediate (3-bromopropyl)triphenylphosphonium bromide. unibe.ch This intermediate is then subjected to an intramolecular SN2 reaction, induced by a base, to form the desired cyclopropane ring of this compound. unibe.ch
The development of a decigram-scale synthesis of this compound has been successfully demonstrated, providing a practical route for laboratories requiring substantial quantities of the reagent. This protocol is based on the reaction of triphenylphosphine with 1,3-dibromopropane, followed by cyclization.
The initial step involves dissolving triphenylphosphine in a suitable solvent, such as toluene, and reacting it with a slight excess of 1,3-dibromopropane at an elevated temperature. unibe.ch This reaction typically proceeds over several hours to yield (3-bromopropyl)triphenylphosphonium bromide as a solid precipitate. unibe.ch
The subsequent cyclization is achieved by treating the (3-bromopropyl)triphenylphosphonium bromide intermediate with an aqueous solution of a base, such as sodium hydroxide. unibe.ch The mixture is heated for an extended period to ensure complete conversion to this compound. unibe.ch Following the reaction, an extraction workup with a chlorinated solvent like chloroform (B151607) is employed to isolate the product. unibe.ch
The following table outlines a representative decigram-scale synthesis of this compound:
| Step | Reactants | Reagents & Conditions | Product | Yield |
| 1 | Triphenylphosphine (50.0 g, 190.4 mmol) | 1,3-dibromopropane (20.4 mL, 200 mmol), Toluene (200 mL), 115 °C, 16 h | (3-bromopropyl)triphenylphosphonium bromide | 62% (54.2 g) |
| 2 | (3-bromopropyl)triphenylphosphonium bromide (54.2 g, 116.8 mmol) | 1 M Sodium hydroxide (aq) (116.80 mL), 100 °C, 20 h | This compound | Quantitative |
This interactive data table is based on a reported multigram-scale synthesis which is readily adaptable to the decigram scale. unibe.ch
During the scale-up of related syntheses, it has been noted that precipitates can be voluminous, presenting challenges for standard magnetic stirring and potentially limiting the batch size to smaller scales (e.g., ≈3–4 g). unibe.ch This highlights a key consideration for further scaling of this compound production.
The reproducibility and reliability of the synthesis of this compound are crucial for its consistent application in subsequent chemical transformations. The two-step synthetic protocol has been found to be reproducible, providing a dependable source of the reagent. unibe.ch
The initial quaternization reaction to form (3-bromopropyl)triphenylphosphonium bromide is a robust process that consistently yields the desired intermediate. unibe.ch The subsequent base-induced cyclization is also a reliable transformation, leading to a quantitative yield of the final product. unibe.ch
The stability and ease of handling of this compound contribute to its reliable performance in laboratory settings. nih.gov Proper storage of the compound, such as in a septum-sealed bottle over molecular sieves, is recommended to maintain its integrity over time. unibe.ch
Generation and Reactivity of Cyclopropyltriphenylphosphonium Ylides
Formation of Cyclopropyl (B3062369) Phosphonium (B103445) Ylides
The formation of a phosphonium ylide involves the deprotonation of the corresponding phosphonium salt. In the case of cyclopropyltriphenylphosphonium bromide, the proton on the carbon atom adjacent to the positively charged phosphorus is rendered acidic enough to be removed by a strong base. libretexts.org This process generates the ylide, a species with adjacent positive and negative charges, which can also be represented as a neutral phosphorane resonance structure. libretexts.orglibretexts.org The cyclopropyl group does not provide significant electronic stabilization, classifying the resulting ylide as a non-stabilized or reactive ylide. organic-chemistry.org
Due to the relatively high pKa of the α-proton on the phosphonium salt (estimated to be around 22-35), very strong bases are required for efficient deprotonation to form the ylide. libretexts.orglibretexts.org The choice of base is crucial and depends on factors such as desired reactivity, solubility, and compatibility with other functional groups.
n-Butyllithium (n-BuLi): This organolithium reagent is a very strong base frequently used to generate non-stabilized ylides. openstax.org It reacts rapidly and irreversibly with the phosphonium salt to produce the ylide, butane, and lithium bromide. Reactions are typically conducted at low temperatures (e.g., 0 °C to -78 °C) in anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether to control reactivity and prevent solvent deprotonation. reddit.com
Sodium Hydride (NaH): As a strong, non-nucleophilic base, NaH is another common choice for ylide generation. nbinno.comcommonorganicchemistry.com It is typically used as a dispersion in mineral oil, which must be washed away with a dry solvent like hexane before use. The reaction is heterogeneous (solid-liquid) and often requires heating or the use of a solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to facilitate the reaction, although side reactions with these solvents can occur. researchgate.netreddit.com The reaction produces the ylide, sodium bromide, and hydrogen gas, which requires proper ventilation.
Lithium Diisopropylamide (LDA): LDA is a strong, non-nucleophilic, sterically hindered base. It is highly effective for deprotonation and is often used when other strong bases might lead to side reactions. It is typically prepared in situ from diisopropylamine and n-butyllithium at low temperatures.
Potassium tert-butoxide (KOtBu): This bulky alkoxide is a strong, non-nucleophilic base suitable for generating ylides. nbinno.com Its steric hindrance can be advantageous in preventing side reactions. masterorganicchemistry.com It is soluble in solvents like THF and can be used at temperatures ranging from ambient to reflux, depending on the specific substrate. orgsyn.org
| Base | Abbreviation | Typical Solvents | Key Considerations |
|---|---|---|---|
| n-Butyllithium | n-BuLi | THF, Diethyl ether, Hexane | Very strong base; requires low temperatures and inert atmosphere; pyrophoric. uark.edu |
| Sodium Hydride | NaH | THF, DMSO, DMF | Heterogeneous reaction; reacts violently with water; generates H₂ gas. commonorganicchemistry.com |
| Lithium Diisopropylamide | LDA | THF, Diethyl ether | Strong, non-nucleophilic, sterically hindered; often prepared in situ. |
| Potassium tert-butoxide | KOtBu | THF, t-Butanol, Benzene | Strong, bulky base; less nucleophilic than other alkoxides. masterorganicchemistry.com |
The choice of solvent is critical for the successful generation of cyclopropyltriphenylphosphonium ylide. The primary requirements are that the solvent must be anhydrous and aprotic to prevent protonation of the highly basic ylide and reaction with the strong base used for its formation. libretexts.org
Ethereal solvents such as tetrahydrofuran (THF) and diethyl ether are most commonly employed. They are relatively polar, which helps to solvate the phosphonium salt, but are generally unreactive towards strong bases like n-BuLi at low temperatures. reddit.com However, it is known that n-BuLi can deprotonate THF at temperatures above -20 °C, leading to solvent degradation.
Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) can also be used, particularly with bases like sodium hydride, as they help to dissolve the reactants. reddit.com However, these solvents are not always inert. For instance, sodium hydride can react with DMF, leading to the formation of byproducts and reducing the yield of the desired ylide. researchgate.netnih.gov Therefore, reaction conditions, especially temperature, must be carefully controlled when using these solvents. For semi-stabilized ylides, solvent polarity has been shown to influence the stereochemical outcome of the subsequent Wittig reaction, though this effect is less pronounced than the nature of the ylide itself. researchgate.net
Phase-transfer catalysis (PTC) offers an alternative method for generating phosphonium ylides under biphasic conditions, often using weaker and safer bases like solid potassium carbonate or aqueous sodium hydroxide (B78521). researchgate.net This technique is particularly useful for large-scale synthesis where the handling of pyrophoric reagents like n-BuLi is problematic. jetir.org
A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of an anion (like hydroxide) from the aqueous or solid phase into the organic phase containing the phosphonium salt. nih.gov Once in the organic phase, the hydroxide ion is sufficiently basic to deprotonate the phosphonium salt and generate the ylide. This method avoids the need for strictly anhydrous conditions and strong organometallic bases. The efficiency of the PTC method depends on the catalyst's ability to transfer the base into the organic phase and the acidity of the phosphonium salt. researchgate.net
Ylide Stability and Handling Considerations for Research
Cyclopropylidenetriphenylphosphorane (B83640) is classified as a non-stabilized ylide because the cyclopropyl group does not possess significant electron-withdrawing character to delocalize the negative charge on the ylidic carbon. organic-chemistry.org As a result, it is a highly reactive and strongly basic species. libretexts.org
Key stability and handling considerations include:
Sensitivity to Air and Moisture: Non-stabilized ylides are readily oxidized by air and protonated by water or other protic sources. libretexts.org Contact with moisture leads to rapid decomposition into triphenylphosphine (B44618) oxide and cyclopropane (B1198618). libretexts.org Therefore, all manipulations must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and reagents. Glassware should be flame-dried or oven-dried before use.
In Situ Generation: Due to their high reactivity and limited stability, non-stabilized ylides are almost always generated immediately before use (in situ) and are not isolated. researchgate.net The ylide solution is prepared and then the carbonyl substrate is added directly to the reaction mixture.
Thermal Stability: While generally used at low temperatures to control reactivity, ylide solutions can decompose upon warming. The specific thermal stability of cyclopropylidenetriphenylphosphorane is not extensively documented, but as with other reactive ylides, prolonged standing at room temperature is not advisable.
Basicity: The high basicity of the ylide means it is incompatible with acidic functional groups in the substrate or solvent. Any acidic protons present in the reaction mixture will be preferentially deprotonated by the ylide, consuming the reagent.
Mechanistic Investigations of Reactions Involving Cyclopropyltriphenylphosphonium Bromide
Detailed Reaction Mechanisms of Wittig Olefination.wikipedia.orgnih.govnih.gov
The Wittig reaction, a cornerstone of alkene synthesis, involves the reaction of a phosphonium (B103445) ylide with an aldehyde or ketone. wikipedia.orglibretexts.org In the case of cyclopropyltriphenylphosphonium bromide, it is first deprotonated by a strong base to form the corresponding ylide, cyclopropylidenetriphenylphosphorane (B83640). This ylide then reacts with a carbonyl compound to yield a cyclopropylidene-substituted alkene and triphenylphosphine (B44618) oxide. libretexts.org The driving force for this reaction is the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide. total-synthesis.com
Formation of Oxaphosphetane Intermediates.wikipedia.orglibretexts.org
The mechanism of the Wittig reaction has been a subject of extensive study. While early proposals suggested the formation of a betaine (B1666868) intermediate, modern evidence, particularly from NMR spectroscopy under lithium-salt-free conditions, points towards a concerted [2+2] cycloaddition mechanism. wikipedia.orglibretexts.orglibretexts.org In this pathway, the phosphonium ylide and the carbonyl compound directly form a four-membered ring intermediate known as an oxaphosphetane. wikipedia.orglibretexts.orglibretexts.orgorganic-chemistry.org This intermediate is generally unstable and rapidly decomposes in an irreversible, exothermic step to form the alkene and triphenylphosphine oxide. libretexts.orglibretexts.org
The formation of the oxaphosphetane is the crucial bond-forming step. libretexts.org The reaction is believed to proceed through a [π2s+π2a] cycloaddition, leading directly to the oxaphosphetane without the intervention of a betaine. wikipedia.org However, the presence of lithium salts can influence the reaction pathway, potentially leading to the formation and equilibration of betaine intermediates. wikipedia.orglibretexts.org
Stereochemical Outcomes in Alkene Synthesis (Z/E Selectivity).nih.govlibretexts.org
The stereochemistry of the resulting alkene is determined during the formation and subsequent decomposition of the oxaphosphetane intermediate. total-synthesis.com For unstabilized ylides, which are ylides bearing alkyl or hydrogen substituents, the Wittig reaction generally leads to the formation of the (Z)-alkene with moderate to high selectivity. wikipedia.org This outcome is attributed to the kinetic control of the reaction, where the initial cycloaddition to form the cis-oxaphosphetane is faster. libretexts.org
In contrast, stabilized ylides, which contain electron-withdrawing groups, typically yield the (E)-alkene with high selectivity. wikipedia.orgorganic-chemistry.org Semistabilized ylides, such as those with an aryl substituent, often result in poor (E)/(Z) selectivity, producing a mixture of isomers. wikipedia.orgnih.gov The cyclopropyl (B3062369) group in cyclopropylidenetriphenylphosphorane can be considered similar to an alkyl group, thus categorizing it as a non-stabilized ylide, which would favor the formation of the (Z)-alkene.
The presence of lithium salts can significantly impact the stereochemical outcome by promoting the equilibration of intermediates, a phenomenon termed "stereochemical drift." libretexts.org For unstabilized ylides, performing the reaction in the presence of lithium iodide or sodium iodide in dimethylformamide can lead to almost exclusive formation of the (Z)-isomer. wikipedia.org
Role of Substituent Effects on Stereoselectivity.libretexts.orgnih.gov
The substituents on both the ylide and the carbonyl compound play a critical role in determining the stereoselectivity of the Wittig reaction. The electronic nature of the substituent on the ylide carbon is a primary factor. As mentioned, electron-donating groups (unstabilized ylides) favor (Z)-alkene formation, while electron-withdrawing groups (stabilized ylides) favor (E)-alkene formation. wikipedia.orgorganic-chemistry.org
The steric bulk of the substituents on both the ylide and the carbonyl reactant also influences the stereochemical outcome. libretexts.org For instance, sterically hindered ketones may react slowly and give poor yields, especially with stabilized ylides. libretexts.org The interplay between steric and electronic effects dictates the preferred transition state geometry during the formation of the oxaphosphetane, ultimately controlling the (Z)/(E) ratio of the final alkene product.
Rearrangement Pathways of Cyclopropylidene Derivatives.libretexts.orgorganic-chemistry.orgnih.gov
Cyclopropylidene derivatives, often generated from reactions involving this compound, are highly strained molecules. nih.gov This inherent strain serves as a thermodynamic driving force for various rearrangement reactions, leading to the formation of more stable cyclic and acyclic structures. nih.gov These rearrangements can be initiated by catalysts, heat, or solvolysis.
Gold(I)-Catalyzed Rearrangements.organic-chemistry.orgrsc.org
Gold(I) complexes are highly effective catalysts for the cycloisomerization and rearrangement of enynes containing a cyclopropylidene moiety. nih.govacs.org The high alkynophilicity of gold(I) allows it to selectively activate the alkyne functionality in the presence of other unsaturated groups. nih.gov This activation facilitates a nucleophilic attack from the alkene, leading to the formation of cyclopropyl gold(I) carbene-like intermediates. nih.govacs.org
These highly reactive intermediates can undergo a variety of transformations:
Ring-Expanding Cycloisomerization: In 1,5-enynes bearing a cyclopropylidene group, gold(I) catalysis can trigger a 6-endo-dig cyclization to form a cyclopropylcarbinyl cation. This cation then undergoes ring expansion to a more stable allylic carbocation, ultimately leading to bicyclic structures like bicyclo[4.2.0]octadienes. nih.govacs.org
Skeletal Rearrangements: Depending on the substrate structure, the cyclopropyl gold(I) carbene intermediates can undergo complex skeletal rearrangements, including single- and double-cleavage pathways, to form various dienes and bicyclic products. nih.govacs.org
| Starting Material | Catalyst | Product Type | Reference |
| 1,5-Enynes with cyclopropylidene | Gold(I) | Bicyclo[4.2.0]octadienes | nih.govacs.org |
| 1,6-Enynes | Gold(I) | 1,3-Dienes, Bicyclo[4.1.0]hept-2-enes | nih.gov |
| 1,n-Enynes | Gold(I) | Various cycloisomerized products | acs.org |
Thermal and Solvolytic Transformations.nih.gov
The high strain energy of the cyclopropylidene unit also makes it susceptible to thermal and solvolytic rearrangements. For example, carbenes generated with adjacent cyclopropyl groups can undergo transformations where the cyclopropyl ring participates in the reaction. In some cases, intramolecular insertion into C-H bonds can lead to the formation of products like 1-methylcyclopropanol. nih.gov The specific reaction pathway, whether it be rearrangement, insertion, or another transformation, is often dependent on the specific substrate and reaction conditions.
Mechanistic Insights from Computational Studies
Computational studies, particularly those employing quantum mechanical methods, have been instrumental in refining our understanding of the Wittig reaction mechanism. These theoretical investigations provide a detailed picture of the potential energy surface, allowing for the characterization of transition states and intermediates that govern the reaction's course.
Density Functional Theory (DFT) has become the predominant computational method for investigating the mechanisms of reactions involving phosphonium ylides. nih.gov DFT calculations offer a good balance between computational cost and accuracy, making it feasible to model complex, realistic systems.
Studies on the salt-free Wittig reaction using DFT have provided strong support for a [2+2] cycloaddition mechanism, where the ylide and the carbonyl compound react to form an oxaphosphetane intermediate directly. nih.govfigshare.com This pathway is generally favored over a stepwise mechanism involving a betaine intermediate. The stereochemical outcome of the reaction is determined during the formation of this oxaphosphetane. researchgate.net
For non-stabilized and semi-stabilized ylides, a category under which the cyclopropyl-substituted ylide would fall, DFT calculations have shown that the transition states leading to the cis and trans oxaphosphetanes have distinct geometries. nih.govresearchgate.net The transition state leading to the cis product often adopts a puckered geometry, while the transition state for the trans product is more planar. nih.gov The selectivity is governed by a delicate interplay of steric and electronic interactions in these transition states. nih.govresearchgate.net
Furthermore, theoretical investigations into the Wittig reaction of cyclic ketones, such as cyclopropanone (B1606653), with phosphorus ylides have been performed at the B3LYP/6-31G** level of theory. researchgate.net These studies located two key transition states corresponding to the formation and decomposition of the oxaphosphetane intermediate. researchgate.net In the case of the reaction with cyclopropanone, an early transition state was identified, with a significantly lower activation energy barrier compared to reactions with larger cyclic ketones like cyclobutanone (B123998) and cyclopentanone, highlighting the influence of ring strain on reactivity. researchgate.net
Table 1: Representative Calculated Energy Barriers for Wittig Reaction Pathways (DFT)
| Reaction Step | System | Functional/Basis Set | Calculated Activation Energy (kcal/mol) | Reference |
|---|---|---|---|---|
| cis-Oxaphosphetane Formation | Non-stabilized Ylide + Aldehyde | B3LYP/6-31G* | 5.0 - 10.0 | nih.gov |
| trans-Oxaphosphetane Formation | Non-stabilized Ylide + Aldehyde | B3LYP/6-31G* | 6.0 - 12.0 | nih.gov |
| Oxaphosphetane Decomposition | Non-stabilized Ylide + Aldehyde | B3LYP/6-31G* | ~20.0 | nih.gov |
Note: The data in this table is representative of typical values found in DFT studies of the Wittig reaction with non-stabilized ylides and related systems. The exact values are highly dependent on the specific reactants, solvent models, and level of theory used.
While less accurate than DFT, semi-empirical methods can be valuable for exploring reaction mechanisms, particularly for very large systems or for preliminary investigations of the potential energy surface. These methods use parameters derived from experimental data to simplify the complex calculations of quantum mechanics.
Historically, semi-empirical methods have been used to model various organic reactions. However, with the advancement of computational resources and the development of more efficient DFT functionals, their application in detailed mechanistic studies of reactions like the Wittig reaction has become less common in recent literature. They can still be employed to gain qualitative insights into reaction pathways and to screen for plausible mechanisms before undertaking more computationally expensive DFT calculations. For complex multi-step reactions, semi-empirical methods can help to identify the most likely intermediates and transition state regions, which can then be more rigorously studied using higher levels of theory.
Applications of Cyclopropyltriphenylphosphonium Bromide in Organic Synthesis
Synthesis of Alkylidenecyclopropanes via Wittig Reactions
The Wittig reaction stands as a paramount method for the formation of carbon-carbon double bonds. Cyclopropyltriphenylphosphonium bromide is the reagent of choice for the synthesis of alkylidenecyclopropanes, which are valuable building blocks in organic chemistry.
Reaction with Aldehydes and Ketones
The reaction of this compound with a strong base generates the corresponding phosphorus ylide, cyclopropylidenetriphenylphosphorane (B83640). This ylide readily reacts with a wide range of aldehydes and ketones to afford the corresponding alkylidenecyclopropanes in good yields. The reaction is characterized by its high degree of functional group tolerance and the predictable location of the newly formed double bond.
The general transformation can be represented as follows:

Reaction Conditions and Yields with Various Carbonyl Compounds
| Carbonyl Compound | Base | Solvent | Product | Yield (%) |
| Benzaldehyde | n-BuLi | THF | Benzylidenecyclopropane | 85 |
| Cyclohexanone | NaH | DMSO | Cyclohexylidenecyclopropane | 78 |
| Acetophenone | KHMDS | Toluene | (1-Cyclopropylidene-1-ethyl)benzene | 72 |
| Propanal | NaNH2 | Ether | 1-Cyclopropylidenepropane | 80 |
Preparation of Sterol Derivatives
A significant application of the Wittig reaction using this compound is in the synthesis of modified sterol derivatives. The introduction of a cyclopropane (B1198618) ring into a steroidal framework can have profound effects on the molecule's biological activity. A notable example is the synthesis of a tricyclic precursor to estrone methyl ether. In this synthesis, an aldehyde precursor is reacted with the ylide derived from (cyclopropylmethyl)triphenylphosphonium bromide to form an alkenyl cyclopropane, which is a key intermediate in the construction of the steroidal core nih.gov. This approach highlights the utility of this reagent in the stereoselective synthesis of complex, biologically relevant molecules.
Role in the Synthesis of Complex Organic Molecules
The cyclopropyl (B3062369) group is a structural motif present in numerous biologically active compounds. This compound provides a direct and efficient route to incorporate this functionality, making it an invaluable tool in the synthesis of complex organic molecules with pharmaceutical and agrochemical applications.
Pharmaceutical and Agrochemical Intermediates
This phosphonium (B103445) salt is a key reactant in the synthesis of various pharmaceutical and agrochemical intermediates semanticscholar.org. For instance, it is utilized in the preparation of dipeptides containing the azabicyclo[3.1.0]hexane scaffold, a rigid diamino acid mimic used in medicinal chemistry to constrain peptide conformations. The synthesis involves the reaction of the cyclopropylidene ylide with a protected amino aldehyde, followed by further transformations to construct the bicyclic system. While specific examples in the agrochemical sector are less commonly reported in readily available literature, the inherent reactivity of the cyclopropyl group suggests its utility in the synthesis of novel pesticides and herbicides where this strained ring system can impart unique biological properties.
Cyclization Reactions and Heterocycle Formation
Beyond the direct formation of exocyclic double bonds, the reactive nature of the cyclopropyl group installed by this compound allows for its participation in various cyclization and rearrangement reactions to form heterocyclic systems.
The reagent is instrumental in the synthesis of dipeptides containing the constrained azabicyclo[3.1.0]hexane system sigmaaldrich.comuibk.ac.at. This bicyclic structure is a valuable component in the design of peptidomimetics and other pharmaceutically active compounds. The synthesis typically begins with the Wittig reaction to form an alkylidenecyclopropane, which then undergoes a series of transformations, including an intramolecular cyclization, to construct the final heterocyclic framework.
Furthermore, the strained three-membered ring of the resulting alkylidenecyclopropanes can serve as a reactive handle for subsequent annulation and cycloaddition reactions, providing access to a diverse range of carbocyclic and heterocyclic architectures. While specific, broadly applicable protocols for [3+2] cycloadditions or other annulations directly employing the initial Wittig product are specialized, the potential for such transformations underscores the versatility of the cyclopropylidene unit introduced by this reagent in the construction of complex ring systems.
Intramolecular Wittig Reactions for Ring Systems
The Wittig reaction, a reaction between a phosphorus ylide and a carbonyl compound to form an alkene, can be performed in an intramolecular fashion to construct cyclic systems. In this approach, the phosphonium salt and the carbonyl group are present within the same molecule. Upon formation of the ylide with a base, the nucleophilic carbon attacks the tethered electrophilic carbonyl carbon, leading to the formation of a ring.
While this compound is primarily known for its role in intermolecular Wittig reactions, its utility extends to the synthesis of complex ring systems. The cyclopropylidene group, once installed, can participate in various subsequent ring-forming or ring-expanding reactions. A key application is in the synthesis of precursors for bicyclic structures, such as dipeptides that contain the azabicyclo[3.1.0]hexane framework . In these synthetic pathways, the Wittig reaction is a critical step for creating the necessary carbon-carbon double bond to which the cyclopropane ring is attached. The strain and unique electronic properties of the cyclopropane ring are then harnessed in subsequent steps to build more complex polycyclic structures.
Table 1: Overview of Ring System Synthesis Application
| Application | Role of this compound | Resulting Structure Type |
| Synthesis of Azabicyclo[3.1.0]hexane Precursors | Reactant in an intermolecular Wittig reaction to form a cyclopropylidene-containing intermediate. | Bicyclic Lactams |
Synthesis of Dihydrothiophenes, Dihydrofurans, Dihydropyrones, Pyrrolizidinones, and Dihydropyrroles
This compound is a crucial starting material for producing a variety of five-membered heterocyclic compounds. It serves as a precursor to more functionalized Wittig reagents, such as [1-(ethoxycarbonyl)cyclopropyl]triphenylphosphonium tetrafluoroborate. This derivative is synthesized from this compound and is then employed in annulation reactions—a process where a new ring is formed onto an existing molecule.
These functionalized cyclopropyl reagents react with various substrates in [3+2] or [4+1] cycloaddition-type strategies. The strained cyclopropane ring of the Wittig reagent undergoes cleavage and subsequent rearrangement and cyclization, allowing for the rapid assembly of heterocyclic cores. This methodology provides a powerful route to synthesize important classes of heterocycles, including:
Dihydrothiophenes
Dihydrofurans
Dihydropyrones
Pyrrolizidinones
Dihydropyrroles
This synthetic utility makes this compound a valuable building block in medicinal chemistry and materials science, where such heterocyclic motifs are prevalent.
Table 2: Heterocycles Synthesized via Functionalized Cyclopropyl Wittig Reagents
| Reactant Class | Resulting Heterocycle |
| α,β-Unsaturated Thioesters | Dihydrothiophenes |
| α,β-Unsaturated Esters/Ketones | Dihydrofurans |
| Diketenes or equivalents | Dihydropyrones |
| Proline derivatives | Pyrrolizidinones |
| Imines or Enamines | Dihydropyrroles |
Development of Novel Catalysts and Ligands
The chemical properties of this compound allow it to contribute to the development of novel catalysts and ligands in two primary ways: as a precursor to phosphine ligands and as a phase-transfer catalyst.
Precursors to Phosphine Ligands: Phosphine ligands are fundamental in transition-metal catalysis, influencing the reactivity, selectivity, and stability of metal complexes. Air-stable phosphonium salts, such as this compound, can serve as convenient precursors to air-sensitive phosphine ligands tcichemicals.com. Through chemical reduction or other transformations, the phosphonium salt can be converted into the corresponding cyclopropyl-substituted phosphine. The resulting phosphine can then be used as a ligand in catalytic systems, for example, in palladium-catalyzed cross-coupling reactions. The unique steric and electronic properties of the cyclopropyl group can impart novel reactivity to the metallic center.
Phase-Transfer Catalysis: Quaternary phosphonium salts are well-established as effective phase-transfer catalysts (PTCs) nbinno.comnbinno.com. These catalysts facilitate the reaction between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. The lipophilic cation (the phosphonium part) forms an ion pair with an anion from the aqueous phase, transporting it into the organic phase where it can react with the organic substrate nbinno.com. While specific applications of this compound as a PTC are not as widely documented as its alkyl counterparts, its structure is amenable to this function. This catalytic role allows for milder reaction conditions, can increase reaction rates, and often avoids the need for expensive anhydrous or aprotic polar solvents nbinno.com.
Table 3: Potential Catalytic Roles of this compound
| Catalysis Type | Mechanism of Action | Potential Advantage |
| Ligand Precursor | Conversion to a cyclopropyl-containing phosphine ligand for use in transition-metal catalysis. tcichemicals.com | Introduction of unique steric/electronic effects from the cyclopropyl group. |
| Phase-Transfer Catalyst | Transports anionic reactants across the boundary of immiscible solvents (e.g., aqueous/organic). nbinno.comnbinno.com | Enables reactions between insoluble reactants under mild conditions. |
Advanced Research Directions and Future Perspectives
Exploration of New Reaction Classes and Transformations
While well-established as a Wittig reagent for the synthesis of methylenecyclopropanes, current research is focused on expanding the synthetic utility of cyclopropyltriphenylphosphonium bromide into new reaction classes. scbt.com Beyond simple olefination, the reagent is being employed as a precursor for more complex transformations. sigmaaldrich.com Researchers are investigating its role in multicomponent reactions and tandem processes where the initial cyclopropylidene intermediate undergoes further, controlled reactions.
Detailed research findings indicate its application as a key reactant in the synthesis of diverse and complex molecules. sigmaaldrich.com These include:
Keto halides: Used for subsequent azidation and intramolecular Schmidt reactions. sigmaaldrich.com
Cyclopropylidenemethylarylethynynes: Formed through hydroalkynylation reactions with alkynes. sigmaaldrich.com
Dipeptides: Specifically, those containing the azabicyclo[3.1.0]hexane framework, showcasing its utility in creating constrained peptide mimics. sigmaaldrich.com
These transformations highlight a strategic shift from using the reagent for simple C-C bond formation to employing it in more intricate synthetic sequences that build molecular complexity efficiently. sigmaaldrich.comsigmaaldrich.com
| Transformation Class | Substrates | Product Type | Significance |
|---|---|---|---|
| Sequential Azidation/Schmidt Reaction | Intermediate from CTPB | Keto halides | Access to complex nitrogen-containing heterocycles. sigmaaldrich.com |
| Hydroalkynylation | Alkynes | Cyclopropylidenemethylarylethynynes | Synthesis of unique conjugated systems. sigmaaldrich.com |
| Peptide Synthesis | Amino acid derivatives | Dipeptides with azabicyclo[3.1.0]hexane core | Creation of structurally rigid peptide analogues for pharmaceutical research. sigmaaldrich.com |
Stereoselective Synthesis with this compound
A significant frontier in organic synthesis is the control of stereochemistry. The development of stereoselective reactions involving this compound is a key area of future research. While the Wittig reaction itself is not inherently stereoselective in creating chiral centers, the focus is on using the cyclopropyl (B3062369) moiety as a directing group or as a component in subsequent asymmetric transformations.
Current research in asymmetric catalysis, such as cyclopropanation using chiral catalysts like chiral oxazaborolidinium ions (COBIs), provides a conceptual framework for future work. mdpi.comsigmaaldrich.com The goal is to develop catalytic systems where the phosphonium (B103445) ylide generated from this compound reacts with prochiral substrates to yield enantioenriched products. Another avenue involves the asymmetric ring-opening of cyclopropyl ketones, which can be derived from this reagent, using chiral Lewis acid complexes to produce valuable chiral building blocks. researchgate.net The development of a truly asymmetric Wittig-type reaction using this phosphonium salt remains a challenging but highly desirable objective.
Integration with Flow Chemistry and Automated Synthesis
The integration of established reagents into modern synthesis platforms is crucial for accelerating drug discovery and materials development. chimia.chresearchgate.net Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat transfer, improved reproducibility, and the potential for straightforward scaling. nih.govyoutube.com The solid, stable nature of this compound makes it an ideal candidate for integration into automated synthesis workflows. chemimpex.com
Future perspectives involve the development of cartridge-based systems where the phosphonium salt is pre-packed, allowing for its use in automated synthesizers. chimia.chsynplechem.com Such systems would enable chemists to perform Wittig reactions or other transformations on demand, simply by selecting the appropriate reagent cartridge and substrate. synplechem.com This approach would streamline the synthesis of compound libraries for screening purposes and facilitate rapid optimization of reaction conditions. researchgate.netnih.gov While multi-step automated synthesis of complex molecules has been demonstrated, incorporating reagents like this compound would further expand the scope and accessibility of these powerful technologies. nih.govchemrxiv.org
| Parameter | Traditional Batch Synthesis | Flow Chemistry / Automated Synthesis |
|---|---|---|
| Reagent Handling | Manual weighing and addition. | Automated delivery from pre-packed cartridges or solutions. chimia.chsynplechem.com |
| Reaction Control | Variable mixing and temperature gradients. youtube.com | Precise control over residence time, mixing, and temperature. youtube.com |
| Safety | Handling of potentially hazardous intermediates in larger volumes. | Small reaction volumes enhance safety, especially for exothermic reactions. nih.gov |
| Reproducibility | Can be operator-dependent. | High reproducibility due to computerized control. synplechem.com |
| Scalability | Requires significant redevelopment for scale-up. | Scalable by running the system for longer durations ("scaling out"). youtube.com |
Development of Environmentally Sustainable Synthetic Approaches
Green chemistry principles are increasingly influencing the design of synthetic routes. chemijournal.comrsc.org Research efforts are aimed at making reactions involving this compound more environmentally benign. This includes replacing hazardous organic solvents with greener alternatives, reducing energy consumption, and minimizing waste generation.
Biological and Material Science Research Implications
The unique structural and electronic properties of the cyclopropyl group mean that molecules derived from this compound have significant potential in both medicinal chemistry and material science.
In biological research , the reagent is used to synthesize molecules for studying cellular processes and as potential therapeutics. chemimpex.com For instance, its derivatives have been investigated for their potential antitumor activity. sigmaaldrich.com The introduction of a cyclopropyl group can alter a molecule's conformation, metabolic stability, and binding affinity to biological targets, making it a valuable motif in drug design.
In material science , this compound serves as a building block for novel polymers and advanced materials. chemimpex.com The incorporation of the cyclopropyl unit can influence the thermal stability, conductivity, and other physical properties of polymers and composites. chemimpex.com As researchers continue to seek materials with tailored properties, the use of specialized building blocks like those derived from this phosphonium salt is expected to grow.
Q & A
Q. What are the established methods for synthesizing Cyclopropyltriphenylphosphonium bromide, and how is its purity confirmed?
this compound is synthesized via alkylation of triphenylphosphine with cyclopropyl bromide. A high-yield method (98%) involves refluxing α-triphenylphosphonium butyrolactone bromide, followed by thorough washing with ether and vacuum drying. Purity is confirmed via melting point analysis (190°C), IR spectroscopy (characteristic peaks at 3300, 2870, and 1590 cm⁻¹), and NMR (δ 2.17–9.37 ppm). Elemental analysis (C, H, Br) aligns with theoretical values .
Q. How is this compound utilized in the Wittig reaction to synthesize cyclopropane derivatives?
The compound acts as a phosphonium salt precursor in Wittig reactions. When deprotonated with strong bases (e.g., NaOCH₃), it generates a ylide that reacts with carbonyl compounds to form cyclopropane derivatives. This method is particularly effective for synthesizing strained cyclopropylidene structures, such as cyclopropylidenecyclohexane, with high regioselectivity .
Q. What safety precautions are recommended when handling this compound in laboratory settings?
Use impervious gloves, safety glasses, and protective clothing to avoid skin/eye contact. Work in a well-ventilated area or under inert gas (e.g., N₂) to prevent air-sensitive degradation. Store in airtight containers away from moisture. In case of exposure, rinse eyes with water for 15 minutes and seek medical attention .
Advanced Research Questions
Q. Why do reactions of this compound with alkoxide bases under certain conditions yield low product formation?
Experimental data show that reactions in ethanol with equimolar NaOCH₃ at reflux yield <1% of cyclopropane products (e.g., 7 and 8). This inefficiency may stem from competing polymerization pathways or insufficient ylide stability. Catalytic base amounts or alternative solvents (e.g., THF) can improve yields by optimizing deprotonation kinetics .
Q. What analytical techniques are critical for characterizing the structural integrity of this compound post-synthesis?
Key techniques include:
- Infrared (IR) Spectroscopy : Confirms functional groups (e.g., P⁺-C stretches at 1220 cm⁻¹).
- NMR Spectroscopy : ¹H NMR identifies cyclopropyl proton environments (δ 2.17 ppm multiplet) and aromatic protons (δ 6.60–9.37 ppm).
- Elemental Analysis : Validates stoichiometry (e.g., 20.88% Br content).
- Melting Point Analysis : Verifies purity (190–210°C) .
Q. How does the steric and electronic profile of this compound influence its reactivity compared to other phosphonium salts?
The cyclopropyl group introduces steric hindrance and electron-withdrawing effects, slowing ylide formation but enhancing selectivity for strained alkene products. Contrastingly, allyl or benzyl phosphonium salts exhibit faster reaction rates due to reduced steric bulk, but lower selectivity. Computational studies (e.g., DFT) can further elucidate these electronic effects .
Data Contradictions and Resolution
- Low-Yield Reactions : and report <1% yields in ethanol/NaOCH₃ systems, conflicting with high-yield protocols in . This discrepancy highlights the sensitivity of Wittig reactions to solvent, base stoichiometry, and temperature. Methodological adjustments (e.g., solvent polarity, base strength) are recommended to reconcile these results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
